2-(1H-Benzo[d]imidazol-2-yl)malononitrile
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Overview
Description
Propanedinitrile, 1H-benzimidazol-2-yl-: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including propanedinitrile, 1H-benzimidazol-2-yl-, typically involves the condensation of 1,2-diaminobenzene with various aldehydes or nitriles . One common method is the reaction of 1,2-diaminobenzene with malononitrile under acidic or basic conditions to form the benzimidazole ring . The reaction can be carried out using conventional heating or microwave-assisted synthesis, with the latter often providing better yields and shorter reaction times .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Propanedinitrile, 1H-benzimidazol-2-yl-, undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives .
Scientific Research Applications
Chemistry: Propanedinitrile, 1H-benzimidazol-2-yl-, is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzimidazole derivatives are studied for their potential as antimicrobial and antiparasitic agents. The compound’s ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine: Propanedinitrile, 1H-benzimidazol-2-yl-, and its derivatives have shown promise in the development of new pharmaceuticals. Their potential anticancer, antiviral, and antiparasitic activities are of particular interest in medicinal chemistry .
Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of propanedinitrile, 1H-benzimidazol-2-yl-, involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function . This mechanism is particularly relevant in the context of anticancer activity, as it can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to scavenge free radicals and inhibit oxidative stress contributes to its antioxidant properties .
Comparison with Similar Compounds
Benzimidazole: The parent compound, which shares the core benzimidazole structure but lacks the propanedinitrile substituent.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, such as 2-aminobenzimidazole and 2-methylbenzimidazole.
Benzimidazole-2-thiols: Compounds with a thiol group at the 2-position, known for their antimicrobial and antioxidant activities.
Uniqueness: Propanedinitrile, 1H-benzimidazol-2-yl-, is unique due to the presence of the propanedinitrile group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H6N4 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)propanedinitrile |
InChI |
InChI=1S/C10H6N4/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,(H,13,14) |
InChI Key |
LCAZZJLERGPQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C#N |
Origin of Product |
United States |
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